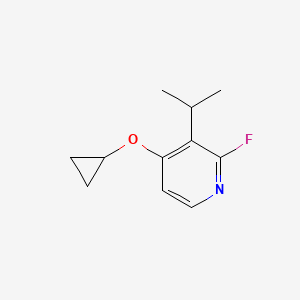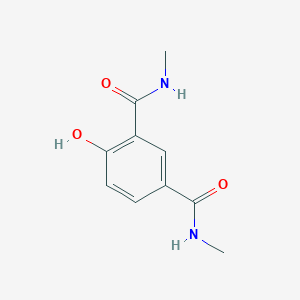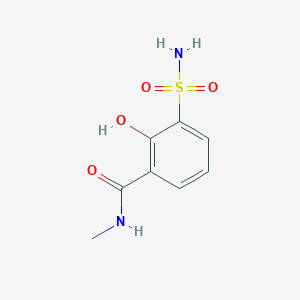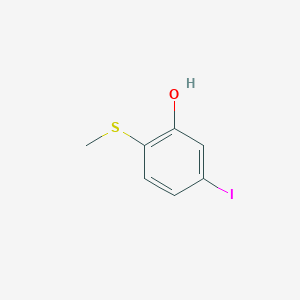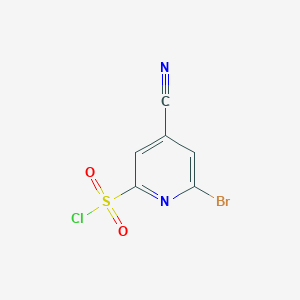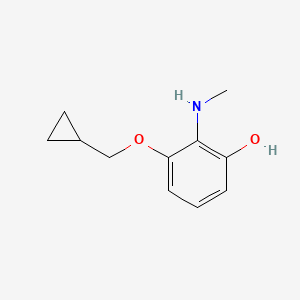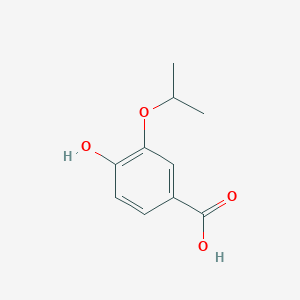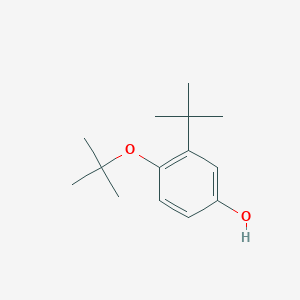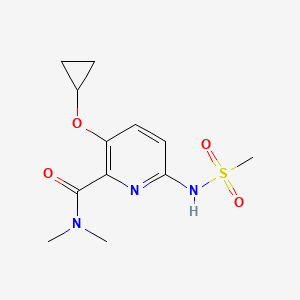
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.349 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a picolinamide core .
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, including the formation of the picolinamide core and the subsequent introduction of the cyclopropoxy, dimethylamino, and methylsulfonamido groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamino group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylsulfonamido group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide: This compound has a similar structure but with the methylsulfonamido group attached to the 4-position of the picolinamide core.
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)pyridine: This compound has a pyridine core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the picolinamide core, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)11-9(19-8-4-5-8)6-7-10(13-11)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
SBBBHFBLJVOQGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


